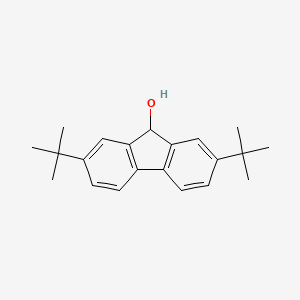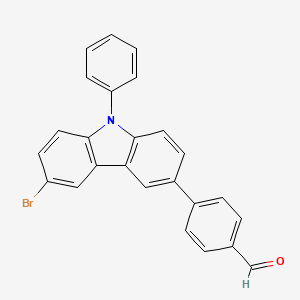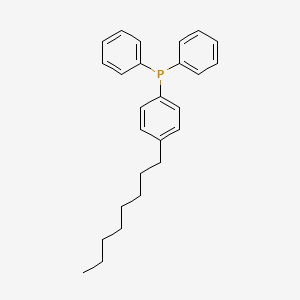![molecular formula C6H3NO2S B13134850 4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
4H-thieno[3,2-b]pyrrole-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-thieno[3,2-b]pyrrole-5,6-dione is an organic compound with the molecular formula C6H3NO2S and a molecular weight of 153.16 g/mol It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-b]pyrrole-5,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-b]pyrrole derivative with an oxidizing agent to form the dione structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium pivalate (PIVOK) and palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to other derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thieno[3,2-b]pyrrole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4H-thieno[3,2-b]pyrrole-5,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4H-thieno[3,2-b]pyrrole-5,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in organic photovoltaic cells, the compound acts as an electron acceptor, facilitating the transfer of electrons and enhancing the efficiency of the device . In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4H-thieno[3,2-b]pyrrole-5,6-dione can be compared with other similar compounds such as thieno[3,4-c]pyrrole-4,6-dione and thieno[3,2-b]pyrrole-5-carbohydrazides . These compounds share a similar core structure but differ in their functional groups and electronic properties. The unique electronic configuration of this compound makes it particularly suitable for applications in organic electronics and photovoltaics .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and electronic properties make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Eigenschaften
Molekularformel |
C6H3NO2S |
|---|---|
Molekulargewicht |
153.16 g/mol |
IUPAC-Name |
4H-thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C6H3NO2S/c8-4-5-3(1-2-10-5)7-6(4)9/h1-2H,(H,7,8,9) |
InChI-Schlüssel |
HHUNESCYNLWDSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)


![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)


![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
